Cas no 1706188-40-0 (5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide)

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with notable applications in medicinal chemistry and agrochemical research. Its structure features a trifluoroethyl group, enhancing lipophilicity and metabolic stability, while the phenyl and pyrazole moieties contribute to its binding affinity in target interactions. This compound is valued for its potential as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Its well-defined chemical properties and synthetic accessibility make it a useful candidate for structure-activity relationship (SAR) studies and lead optimization in pharmaceutical and agrochemical discovery.
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide structure
1706188-40-0 structure
Product name:5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
CAS No:1706188-40-0
MF:C13H12F3N3O
Molecular Weight:283.249093055725
CID:5932862
PubChem ID:47128580

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
    • AKOS025068407
    • 1706188-40-0
    • F5791-0597
    • 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
    • インチ: 1S/C13H12F3N3O/c1-9-11(12(20)17-8-13(14,15)16)7-18-19(9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20)
    • InChIKey: JPMXQHDZNBUONH-UHFFFAOYSA-N
    • SMILES: FC(CNC(C1C=NN(C2C=CC=CC=2)C=1C)=O)(F)F

計算された属性

  • 精确分子量: 283.09324650g/mol
  • 同位素质量: 283.09324650g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.9Ų
  • XLogP3: 2.7

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5791-0597-10μmol
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
10μmol
$103.5 2023-09-09
Life Chemicals
F5791-0597-30mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
30mg
$178.5 2023-09-09
Life Chemicals
F5791-0597-75mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
75mg
$312.0 2023-09-09
Life Chemicals
F5791-0597-50mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
50mg
$240.0 2023-09-09
Life Chemicals
F5791-0597-20μmol
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
20μmol
$118.5 2023-09-09
Life Chemicals
F5791-0597-1mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
1mg
$81.0 2023-09-09
Life Chemicals
F5791-0597-40mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
40mg
$210.0 2023-09-09
Life Chemicals
F5791-0597-10mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
10mg
$118.5 2023-09-09
Life Chemicals
F5791-0597-20mg
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
20mg
$148.5 2023-09-09
Life Chemicals
F5791-0597-5μmol
5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
1706188-40-0
5μmol
$94.5 2023-09-09

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide 関連文献

5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamideに関する追加情報

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide: A Comprehensive Overview

5-Methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS No. 1706188-40-0) is a highly specialized chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique chemical properties and biological activities. The pyrazole ring serves as a versatile scaffold for the development of bioactive molecules, and the substitution pattern in this compound further enhances its functional diversity.

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 1, and an N-substituted trifluoroethyl group at position 4. The presence of these substituents not only influences the physical properties of the compound but also plays a crucial role in its biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic profiles of pyrazole derivatives, making this compound a promising candidate for drug development.

One of the most intriguing aspects of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is its potential as a bioactive molecule. Researchers have demonstrated that pyrazole derivatives can exhibit significant activity against various enzymes and receptors, making them valuable leads in medicinal chemistry. For instance, recent findings suggest that this compound may possess antioxidant properties, which could be harnessed in the development of therapeutic agents for oxidative stress-related diseases.

In addition to its biological applications, this compound has also garnered attention for its role in advanced materials science. The trifluoroethyl group introduces fluorine into the molecule, which is known to enhance stability and lipophilicity. These properties make it an ideal candidate for applications in fluorinated materials, such as high-performance polymers or specialty coatings. Furthermore, the phenyl group contributes to aromaticity, which can be exploited in designing optoelectronic materials with tailored electronic properties.

The synthesis of 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide involves a series of well-established organic reactions. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial. Studies indicate that pyrazole derivatives can undergo microbial degradation under specific conditions, minimizing their persistence in the environment. However, further research is required to fully assess their environmental fate and develop strategies for sustainable use.

In conclusion, 5-methyl-1-phenyl-N-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS No. 1706188-40-0) represents a multifaceted chemical entity with diverse applications across pharmaceuticals, materials science, and beyond. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover its potential, this compound stands at the forefront of scientific innovation.

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